N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Nitrobenzamide Group: The nitrobenzamide group is added through nitration of the phenyl ring followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-13-2-11-19-18(12-13)23-21(28-19)15-3-7-16(8-4-15)22-20(25)14-5-9-17(10-6-14)24(26)27/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQUMCZPDMYYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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